1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone
Overview
Description
“1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone” is a cyclic oligomer . It has the molecular formula C24H44N4O4 . The average mass is 452.631 Da and the mono-isotopic mass is 452.336243 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 24 carbon atoms, 44 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 810.6±65.0 °C at 760 mmHg, and a flash point of 239.7±34.4 °C . It has 8 hydrogen bond acceptors and 4 hydrogen bond donors . The polar surface area is 116 Å2 .Scientific Research Applications
Synthesis and Chemical Properties
1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone, as part of a series of macrocyclic tetraamines, has been synthesized from corresponding ditosylamide and monobromoalcohol derivatives. These compounds include a range of membered rings, exhibiting varying yields and properties in their synthesis. Such macrocycles have potential applications in coordination chemistry and as ligands in catalytic processes (Tomohiro, Uoto, & Okuno, 1990).
Catalytic Applications
The compound's derivatives have been explored for catalytic applications. In one study, its involvement in the catalytic ring opening of β-propiothiolactone was demonstrated, leading to the formation of new macrocyclic products. This suggests its potential role in developing new catalytic methodologies for polymer and macrocycle synthesis (Adams, Huang, & Huang, 1997).
Structural and Photoreactive Studies
Investigations into the homoconjugation between donor and acceptor fragments in related compounds have shed light on the structural and electronic properties. This understanding can be crucial for designing materials with specific electronic or photoreactive characteristics (Gleiter, Doerner, & Irngartinger, 2006).
Potential in Drug Delivery and Polymer Science
Studies on related macrocyclic compounds show interesting properties like induced micellization and transitions in aqueous solutions. These properties are significant for applications in drug delivery systems and novel polymer science, suggesting that this compound derivatives could also be relevant in these areas (Kadam et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,8,15,22-tetrazacyclooctacosane-2,7,16,21-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N4O4/c29-21-13-5-6-15-23(31)27-19-11-3-4-12-20-28-24(32)16-8-7-14-22(30)26-18-10-2-1-9-17-25-21/h1-20H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOCHBCWTAIIGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337725 | |
Record name | 1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4238-35-1 | |
Record name | 1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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